N,N-Didesmethylmifepristone
Overview
Description
N,N-Didesmethylmifepristone is a derivative of mifepristone, undergoing modifications such as demethylation that influence its molecular structure, chemical reactions, and properties. The interest in derivatives like N,N-Didesmethylmifepristone lies in their potential applications in supramolecular chemistry and material science due to their unique structural and functional characteristics.
Synthesis Analysis
The synthesis of mifepristone derivatives involves complex reactions including demethylation steps. For instance, the synthesis of N-desmethyl derivatives involves reactions that can serve as substrates for further modifications, such as the creation of radioligands with high specific activity, indicating a foundational approach to synthesizing N,N-Didesmethylmifepristone derivatives (Rao et al., 1999).
Molecular Structure Analysis
The molecular structure of intermediates in mifepristone synthesis has been characterized, revealing insights into the conformation and arrangement of molecules. For example, structural studies on mifepristone intermediates highlight the presence of a unique C(14)-envelope conformation in the five-membered ring, influenced by the trigonal C atom, which could be analogous to the molecular structure of N,N-Didesmethylmifepristone (Bidyasagar et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving mifepristone derivatives can lead to the formation of complexes with unique properties. For instance, the synthesis and study of complexes derived from reactions with mifepristone derivatives reveal insights into their chemical behavior and interactions. Although specific reactions for N,N-Didesmethylmifepristone are not detailed, studies on related compounds provide a foundational understanding of the potential chemical reactions and properties (Scott & Holm, 2008).
Physical Properties Analysis
The physical properties of mifepristone derivatives, including N,N-Didesmethylmifepristone, are influenced by their molecular structure and chemical modifications. For example, the crystalline forms of derivatives can vary based on the solvent and conditions used in synthesis, affecting their thermal behavior and stability. These properties are crucial for understanding the material characteristics and for applications in supramolecular chemistry (Yang, Chen, & Woo, 2004).
Chemical Properties Analysis
The chemical properties of N,N-Didesmethylmifepristone derivatives are central to their function and application. Studies on similar compounds, such as those focusing on the synthesis, structure, and magnetic properties of clusters, offer insights into the chemical behavior, reactivity, and potential applications of these derivatives in various fields, including catalysis and materials science (Nayak et al., 2006).
Scientific Research Applications
Synthesis of Radioligands : It serves as a substrate for synthesizing radioligands used in radioimmunoassay (Rao et al., 1999).
Development of Novel Materials : This compound is instrumental in the development of new materials in chemical research (Cushing, Kolesnichenko, & O'Connor, 2004).
Female Healthcare Applications : It has significant applications in emergency contraception, treatment of endometriosis and uterine myoma, and exhibits contraceptive potential (Spitz, 2003).
Ovarian Cancer Treatment : N,N-Didesmethylmifepristone stimulates ovarian cancer cell migration, proliferation, and growth, suggesting a novel treatment strategy for ovarian cancer (Ponikwicka-Tyszko et al., 2019).
Reproductive Medicine : Used in reproductive medicine for early termination of pregnancy, cervical dilatation, and managing early embryonic loss or fetal death, and is being investigated for other medical applications (Im & Appleman, 2010).
Inhibiting Ovarian Cancer Cell Growth : Acts as a cytostatic agent in inhibiting ovarian cancer cell growth in vitro and in vivo, showing translational significance in ovarian cancer therapeutics (Goyeneche, Carón, & Telleria, 2007).
Metastasis Chemoprevention : Metapristone, a form of N,N-Didesmethylmifepristone, is being developed as a potential metastasis chemopreventive (Xiao et al., 2016).
Intervening in Cancer Metastasis : Prevents breast cancer cells from migration, invasion, and interferes with their adhesion to endothelial cells by affecting EMT-related signaling pathways (Yu et al., 2016).
Metabolism in Pregnancy Treatment : It is a minor metabolite of mifepristone, a drug used in treating pregnancy (Wu et al., 1999).
Potential in Oncology : N,N-Didesmethylmifepristone holds potential as an anticancer drug for various types of cancers, including breast, ovarian, and endometrial cancer, and gastric adenocarcinoma (Chen et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPBCIAEOBOEKD-YEEPMTPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146215 | |
Record name | RU 42848 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Didesmethylmifepristone | |
CAS RN |
104004-92-4 | |
Record name | RU 42848 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RU 42848 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIDESMETHYLMIFEPRISTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN65R36QDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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